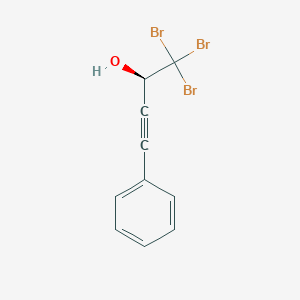
3-Butyn-2-ol, 1,1,1-tribromo-4-phenyl-, (2R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Butyn-2-ol, 1,1,1-tribromo-4-phenyl-, (2R)- is a chemical compound with the molecular formula C10H7Br3O It is characterized by the presence of a butyn-2-ol backbone with three bromine atoms and a phenyl group attached
Méthodes De Préparation
The synthesis of 3-Butyn-2-ol, 1,1,1-tribromo-4-phenyl-, (2R)- typically involves the bromination of 4-phenyl-3-butyn-2-one. The reaction is carried out in the presence of bromine chloride or iodine monochloride in a solvent such as dichloromethane (CH2Cl2) or methanol (MeOH) . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Analyse Des Réactions Chimiques
3-Butyn-2-ol, 1,1,1-tribromo-4-phenyl-, (2R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Elimination: The compound can undergo elimination reactions to form alkenes or alkynes.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Butyn-2-ol, 1,1,1-tribromo-4-phenyl-, (2R)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism by which 3-Butyn-2-ol, 1,1,1-tribromo-4-phenyl-, (2R)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and phenyl group play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The specific pathways involved depend on the context of its application, whether in chemical synthesis or biological studies .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-Butyn-2-ol, 1,1,1-tribromo-4-phenyl-, (2R)- include:
2-Phenyl-3-butyn-2-ol: This compound has a similar structure but lacks the tribromo substitution, making it less reactive in certain chemical reactions.
4-Phenyl-3-butyn-2-one: This compound is a precursor in the synthesis of 3-Butyn-2-ol, 1,1,1-tribromo-4-phenyl-, (2R)- and has different reactivity due to the presence of a carbonyl group.
3-Buten-2-ol, 4-phenyl-: This compound has a similar backbone but differs in the position and type of functional groups attached.
The uniqueness of 3-Butyn-2-ol, 1,1,1-tribromo-4-phenyl-, (2R)- lies in its tribromo substitution, which imparts distinct chemical properties and reactivity compared to its analogs.
Propriétés
Numéro CAS |
819851-06-4 |
|---|---|
Formule moléculaire |
C10H7Br3O |
Poids moléculaire |
382.87 g/mol |
Nom IUPAC |
(2R)-1,1,1-tribromo-4-phenylbut-3-yn-2-ol |
InChI |
InChI=1S/C10H7Br3O/c11-10(12,13)9(14)7-6-8-4-2-1-3-5-8/h1-5,9,14H/t9-/m1/s1 |
Clé InChI |
WRDDORDTMKYDFB-SECBINFHSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C#C[C@H](C(Br)(Br)Br)O |
SMILES canonique |
C1=CC=C(C=C1)C#CC(C(Br)(Br)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Heptyl 2-[(5-nitrofuran-2-yl)methylidene]hydrazine-1-carboxylate](/img/structure/B12526650.png)
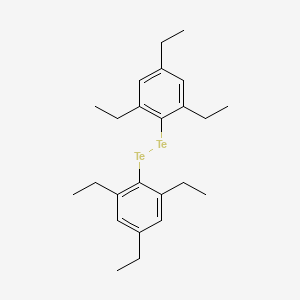
![1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(methylene)]bis(4-methylpyridin-1-ium)](/img/structure/B12526656.png)
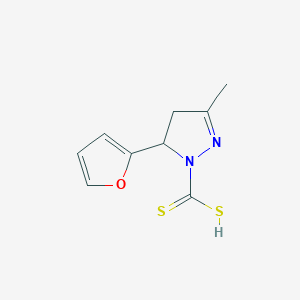
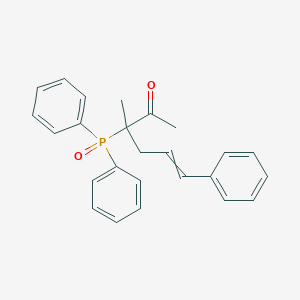
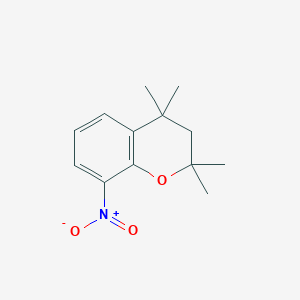

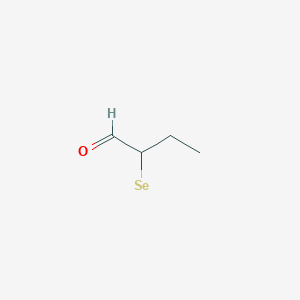


![Ethyl 3-[4-(2H-1,2,3-triazol-2-yl)anilino]but-2-enoate](/img/structure/B12526699.png)

![(1,3-Phenylene)bis[(2-phenoxyphenyl)methanone]](/img/structure/B12526706.png)
boranyl](/img/structure/B12526724.png)
